N-Nitrosoanatabine-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

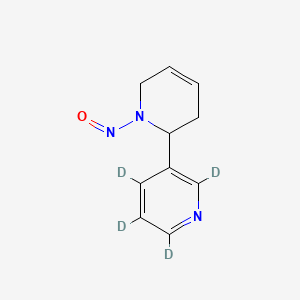

IUPAC Name |

2,3,4,6-tetradeuterio-5-(1-nitroso-3,6-dihydro-2H-pyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h1-4,6,8,10H,5,7H2/i3D,4D,6D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJOFAFWTOKDIFH-AJEVBKBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN(C1C2=CN=CC=C2)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C2CC=CCN2N=O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662151 | |

| Record name | 1-Nitroso(2',4',5',6'-~2~H_4_)-1,2,3,6-tetrahydro-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-69-0 | |

| Record name | 1,2,3,6-Tetrahydro-1-nitroso-2,3′-bipyridine-2′,4′,5′,6′-d4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020719-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nitroso(2',4',5',6'-~2~H_4_)-1,2,3,6-tetrahydro-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6-Tetrahydro-1-nitroso-2,3'-bipyridine-2',4',5',6'-d4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on (S)-N-Nitrosoanatabine-d4: An Internal Standard for the Quantification of a Key Tobacco-Specific Nitrosamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-N-Nitrosoanatabine-d4, a critical tool in the analysis of tobacco-specific nitrosamines (TSNAs). TSNAs are a group of carcinogenic compounds found in tobacco products, and their accurate quantification is essential for research, product testing, and regulatory compliance. (S)-N-Nitrosoanatabine-d4 serves as an isotopically labeled internal standard for its non-deuterated counterpart, N-Nitrosoanatabine (NAT), one of the four major TSNAs.

Core Compound Data

The fundamental properties of (S)-N-Nitrosoanatabine-d4 are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| Chemical Name | (2S)-1,2,3,6-Tetrahydro-1-nitroso-2,3'-bipyridine-d4 |

| Synonyms | N-Nitrosoanatabine-d4, NAT-d4, N'-Nitrosoanatabine-d4 |

| CAS Number | 1426174-82-4[1][2][3][4] |

| Molecular Formula | C₁₀H₇D₄N₃O[1] |

| Molecular Weight | 193.24 g/mol [1][2] |

| Appearance | Clear Brownish Yellow Oil[1] |

| Storage | 2-8°C Refrigerator[1] |

The Role of Deuterated Internal Standards in LC-MS/MS Analysis

In quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated internal standards are considered the gold standard for achieving the highest accuracy and precision.[5] The principle of isotope dilution mass spectrometry (IDMS) is employed, where a known amount of the deuterated standard is added to the sample at the beginning of the preparation process.[5]

(S)-N-Nitrosoanatabine-d4 is chemically identical to the target analyte, NAT, with the only difference being the presence of four deuterium atoms, which results in a slightly higher molecular weight. This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. Because they have nearly identical physicochemical properties, both compounds behave similarly during sample extraction, cleanup, and chromatographic separation.[6] Any loss of the analyte during the analytical process will be mirrored by a proportional loss of the internal standard. This allows for accurate correction of variations in sample preparation and instrumental response, thereby ensuring reliable quantification of NAT.[5][6]

Experimental Protocol: Quantification of N-Nitrosoanatabine in Tobacco Products using (S)-N-Nitrosoanatabine-d4

The following is a generalized experimental protocol for the quantification of NAT in tobacco products using LC-MS/MS with (S)-N-Nitrosoanatabine-d4 as an internal standard. This protocol is based on established methodologies for TSNA analysis.[7][8][9]

1. Sample Preparation

-

Homogenization: A representative sample of the tobacco product is homogenized to ensure uniformity.

-

Internal Standard Spiking: A known amount of (S)-N-Nitrosoanatabine-d4 solution is added to a pre-weighed aliquot of the homogenized tobacco sample.

-

Extraction: The TSNAs, along with the internal standard, are extracted from the tobacco matrix using an appropriate buffer solution (e.g., aqueous ammonium acetate) with mechanical shaking.[8]

-

Cleanup: The extract is filtered to remove particulate matter. Depending on the complexity of the matrix, further cleanup steps such as solid-phase extraction (SPE) may be employed to remove interfering substances.

2. LC-MS/MS Analysis

-

Chromatographic Separation: The prepared extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The analytes are separated on a suitable analytical column (e.g., a C18 column) using a gradient elution with a mobile phase typically consisting of a mixture of water and an organic solvent (e.g., methanol or acetonitrile) with additives like ammonium acetate or formic acid to improve ionization.

-

Mass Spectrometric Detection: The eluent from the HPLC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both NAT and NAT-d4 are monitored for highly selective and sensitive detection.

3. Data Analysis and Quantification

-

Calibration Curve: A calibration curve is generated by analyzing a series of standard solutions containing known concentrations of NAT and a constant concentration of (S)-N-Nitrosoanatabine-d4. The curve is constructed by plotting the ratio of the peak area of NAT to the peak area of NAT-d4 against the concentration of NAT.

-

Quantification: The concentration of NAT in the tobacco sample is determined by calculating the peak area ratio of NAT to NAT-d4 in the sample chromatogram and interpolating the concentration from the calibration curve. The final concentration is then calculated back to the original sample weight.[9]

Logical Workflow for NAT Quantification

The following diagram illustrates the logical workflow for the quantification of N-Nitrosoanatabine (NAT) using its deuterated internal standard, (S)-N-Nitrosoanatabine-d4.

Caption: Workflow for the quantification of N-Nitrosoanatabine (NAT).

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. (S)-N-Nitroso Anatabine-d4 | LGC Standards [lgcstandards.com]

- 3. Page loading... [guidechem.com]

- 4. advatechgroup.com [advatechgroup.com]

- 5. benchchem.com [benchchem.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. lcms.cz [lcms.cz]

- 8. Determination of tobacco specific nitrosamines in whole tobacco by LC-MS/MS: T-309B - Canada.ca [canada.ca]

- 9. Determination of Nitrosamines in Whole Tobacco [healthycanadians.gc.ca]

Physical and chemical properties of N-Nitrosoanatabine-d4

This technical guide provides an in-depth overview of the physical and chemical properties of N-Nitrosoanatabine-d4, a deuterated analog of the tobacco-specific nitrosamine, N-Nitrosoanatabine (NAT). This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who are working with or have an interest in tobacco-specific nitrosamines and their isotopically labeled standards.

Core Physical and Chemical Properties

This compound is primarily utilized as a stable isotope-labeled internal standard in analytical methodologies, particularly in mass spectrometry-based quantification of N-Nitrosoanatabine in various matrices.[1] Its near-identical physicochemical properties to the unlabeled analyte ensure accurate and precise measurements by compensating for variations during sample preparation and analysis.

The key physical and chemical properties of this compound are summarized in the table below. It is important to note that while some properties have been experimentally determined, others, such as the boiling point, are predicted values for the non-deuterated analog.

| Property | Value | Source(s) |

| Chemical Name | (R,S)-N-Nitroso Anatabine-2,4,5,6-d4 | [2] |

| Synonyms | This compound, NAT-d4, (S)-N-Nitroso Anatabine-d4 | [1][2] |

| CAS Number | 1020719-69-0 | [1] |

| Molecular Formula | C₁₀H₇D₄N₃O | [1] |

| Molecular Weight | 193.24 g/mol | [1] |

| Appearance | Colourless to Dark Orange Oil to Solid; Yellow to Dark Yellow Solid | [1] |

| Purity | >95% (HPLC) | [1] |

| Isotopic Purity | >95% (d₄) | [1] |

| Melting Point | Not available | |

| Boiling Point | 367.8 ± 42.0 °C (Predicted for non-deuterated analog) | [3] |

| Solubility | Slightly soluble in Chloroform and Methanol. | [1] |

| Storage Conditions | +4°C or -20°C, Inert atmosphere, Protect from light. | [1][4] |

Experimental Protocols

This compound is a critical component in the quantitative analysis of N-Nitrosoanatabine, a known carcinogen found in tobacco products.[5] The following sections detail a general experimental protocol for the analysis of tobacco-specific nitrosamines (TSNAs) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Sample Preparation: Extraction and Solid-Phase Extraction (SPE) Cleanup

The accurate quantification of N-Nitrosoanatabine requires efficient extraction from the sample matrix and removal of interfering substances. Solid-phase extraction is a common technique for sample cleanup.[6][7][8]

Materials:

-

Sample containing tobacco-specific nitrosamines (e.g., tobacco extract, biological fluid)

-

This compound internal standard solution

-

Extraction solvent (e.g., aqueous citrate buffer, toluene)

-

SPE cartridge (e.g., C18 or a mixed-mode cation exchange polymer)[7]

-

Conditioning solvents (e.g., methanol, water)

-

Washing solvent (e.g., water, weak organic solvent)

-

Elution solvent (e.g., acetonitrile, methanol)

Protocol:

-

Sample Spiking: Accurately add a known amount of this compound internal standard solution to the sample.

-

Extraction: Extract the TSNAs from the sample matrix using an appropriate solvent system. Sonication can be employed to improve extraction efficiency.[6]

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by water through it.

-

Sample Loading: Load the extracted sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak solvent to remove polar impurities.

-

Elution: Elute the analytes (including N-Nitrosoanatabine and this compound) from the cartridge using a stronger organic solvent.

-

Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry is the preferred method for the sensitive and selective quantification of TSNAs.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: Reversed-phase C18 column

-

Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid

-

Gradient: A suitable gradient elution to separate the TSNAs

-

Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min)

-

Injection Volume: 5-10 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions for N-Nitrosoanatabine and this compound need to be optimized.

Quantification: The concentration of N-Nitrosoanatabine in the sample is determined by comparing the peak area ratio of the analyte to the this compound internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Metabolic Pathway

The metabolism of N-Nitrosoanatabine, like other tobacco-specific nitrosamines, is primarily mediated by cytochrome P450 (CYP) enzymes.[9][10] While the detailed metabolic pathway of N-Nitrosoanatabine is not as extensively studied as that of N'-nitrosonornicotine (NNN) or 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), it is understood to undergo metabolic activation to exert its biological effects. N-Nitrosoanatabine has been shown to be an inhibitor of the metabolism of other TSNAs, such as NNK and NNN, which are catalyzed by CYP2A13.[9][11]

The following diagram illustrates a generalized metabolic activation pathway for a tobacco-specific nitrosamine, which is believed to be similar for N-Nitrosoanatabine. The process involves hydroxylation at the α-carbon positions, leading to the formation of unstable intermediates that can ultimately form DNA adducts, a key step in carcinogenesis.

Synthesis Workflow

The synthesis of this compound involves the nitrosation of its precursor, anatabine-d4. The following diagram illustrates a logical workflow for the synthesis of N-Nitrosoanatabine, which can be adapted for its deuterated analog by starting with the appropriately labeled precursor.

This technical guide provides a foundational understanding of the physical and chemical properties of this compound, along with practical insights into its application in analytical chemistry. For further detailed information, researchers are encouraged to consult the cited literature.

References

- 1. lgcstandards.com [lgcstandards.com]

- 2. tlcstandards.com [tlcstandards.com]

- 3. N-NITROSOANATABINE | 887407-16-1 [chemicalbook.com]

- 4. caymanchem.com [caymanchem.com]

- 5. publications.iarc.who.int [publications.iarc.who.int]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Fully automated analysis of four tobacco-specific N-nitrosamines in mainstream cigarette smoke using two-dimensional online solid phase extraction combined with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro metabolism of N'-Nitrosonornicotine catalyzed by cytochrome P450 2A13 and its inhibition by nicotine, N'-Nitrosoanatabine and N'-Nitrosoanabasine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The inhibition of cytochrome P450 2A13-catalyzed NNK metabolism by NAT, NAB and nicotine - Toxicology Research (RSC Publishing) [pubs.rsc.org]

Decoding the Certificate of Analysis for N-Nitrosoanatabine-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Certificate of Analysis (CoA) is a critical document that accompanies chemical reference standards, providing assurance of a product's identity, purity, and quality. For researchers, scientists, and professionals in drug development, a thorough understanding of the data presented in a CoA is paramount for ensuring the accuracy and validity of experimental results. This in-depth technical guide provides a detailed interpretation of a typical Certificate of Analysis for N-Nitrosoanatabine-d4, a deuterated analogue of the tobacco-specific nitrosamine, N-Nitrosoanatabine. This guide will summarize the quantitative data, detail the experimental protocols for key analytical tests, and provide a visual representation of the quality control workflow.

Understanding the Certificate of Analysis Structure

A Certificate of Analysis for a chemical standard like this compound is typically organized into several key sections. These sections provide a comprehensive overview of the product's specifications and the results of its quality control testing.

Key Sections of a CoA:

-

Product Information: This section includes the product name, catalog number, lot number, chemical formula, and molecular weight.

-

Physical Properties: Details such as appearance, and solubility are provided here.

-

Analytical Data: This is the core of the CoA, presenting the results of various analytical tests performed to confirm the identity, purity, and quality of the compound.

-

Storage and Handling: Recommendations for the proper storage conditions to maintain the integrity of the standard.

Quantitative Data Summary

The analytical data section of the CoA contains critical quantitative information that attests to the quality of the this compound standard. This data is summarized below in a structured format for clarity and ease of comparison.

| Test Parameter | Specification | Result | Methodology |

| Appearance | Off-White Solid | Conforms | Visual Inspection |

| ¹H-NMR | Conforms to Structure | Conforms | Nuclear Magnetic Resonance |

| HPLC Purity | ≥98% | 99.5% | High-Performance Liquid Chrom. |

| Mass Spectrometry | Conforms to Structure | Conforms | Mass Spectrometry (MS) |

| Isotopic Purity (d4) | ≥99% | 99.6% | Mass Spectrometry (MS) |

| Isotopic Distribution | Report Results | d4=99.6%, d3=0.3%, d0-d2<0.1% | Mass Spectrometry (MS) |

Detailed Experimental Protocols

To fully comprehend the data presented in the CoA, it is essential to understand the methodologies used to generate that data. Below are detailed protocols for the key analytical experiments performed on this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of chemical compounds. It separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase.

Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically employed.

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Program:

-

0-5 min: 95% A, 5% B

-

5-25 min: Linear gradient to 5% A, 95% B

-

25-30 min: Hold at 5% A, 95% B

-

30.1-35 min: Return to 95% A, 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Sample Preparation: A stock solution of this compound is prepared in methanol at a concentration of 1 mg/mL. This is then diluted with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.

-

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the molecular structure of a compound. For this compound, ¹H-NMR is used to confirm that the chemical structure is consistent with the expected molecule.

Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated Methanol (CD₃OD).

-

Sample Preparation: Approximately 5-10 mg of the this compound standard is dissolved in about 0.7 mL of the deuterated solvent in an NMR tube.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (zg30 or similar).

-

Number of Scans: 16 to 64 scans are typically acquired to ensure a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

-

Data Analysis: The resulting ¹H-NMR spectrum is processed (Fourier transformation, phasing, and baseline correction). The chemical shifts, signal integrations, and coupling patterns are then compared to the known spectrum of N-Nitrosoanatabine to confirm the structural integrity. The reduction in signal intensity at specific positions confirms the deuterium labeling.

Mass Spectrometry (MS) for Structural Confirmation and Isotopic Purity

Mass spectrometry is employed for two critical assessments: confirming the molecular weight of the compound and determining its isotopic purity.[1] High-resolution mass spectrometry (HRMS) is particularly useful for these purposes.[2]

Protocol:

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, coupled to a liquid chromatography system (LC-MS).

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used.

-

LC Conditions (for LC-MS):

-

Column: A short C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase: A simple isocratic or rapid gradient elution with water and acetonitrile, both containing 0.1% formic acid.

-

-

MS Parameters:

-

Mass Range: A scan range that includes the expected m/z of the protonated molecule [M+H]⁺ (for this compound, this is approximately 194.14).

-

Resolution: Set to a high resolving power (e.g., > 60,000) to accurately measure the mass and resolve the isotopic peaks.[2]

-

-

Sample Preparation: The sample is prepared as a dilute solution (e.g., 1-10 µg/mL) in an appropriate solvent like methanol or acetonitrile.

-

Data Analysis:

-

Structural Confirmation: The accurate mass of the molecular ion is measured and compared to the theoretical exact mass of this compound.

-

Isotopic Purity: The relative intensities of the ion signals corresponding to the different isotopologues (d0, d1, d2, d3, and d4) are measured. The isotopic purity is calculated as the percentage of the d4 isotopologue relative to the sum of all isotopologues.

-

Visualizing the Quality Control Workflow

The generation of a Certificate of Analysis is the final step in a rigorous quality control process. The following diagram, created using the DOT language, illustrates the typical workflow for a chemical reference standard like this compound.

Conclusion

The Certificate of Analysis for this compound is a comprehensive document that provides researchers with the necessary information to confidently use this standard in their studies. By understanding the data presented and the rigorous analytical methods used to obtain it, scientists can ensure the quality and reliability of their research. This guide serves as a detailed resource for interpreting the critical information contained within the CoA, thereby supporting the integrity of scientific and drug development endeavors.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety and Handling of N-Nitrosoanatabine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, safety, handling, and analytical applications of N-Nitrosoanatabine-d4. This deuterated stable isotope-labeled compound is primarily utilized as an internal standard for the accurate quantification of the tobacco-specific nitrosamine (TSNA), N-Nitrosoanatabine (NAT), in various matrices. Given the carcinogenic potential of the nitrosamine class of compounds, stringent adherence to safety protocols during handling and disposal is imperative.

Chemical and Physical Properties

This compound is the isotopically labeled analog of N-Nitrosoanatabine, where four hydrogen atoms have been replaced by deuterium. This mass shift allows for its use as an internal standard in mass spectrometry-based analytical methods, providing a means to correct for analyte loss during sample preparation and variations in instrument response.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Name | (S)-N-Nitrosoanatabine-2,4,5,6-d4 |

| CAS Number | 1426174-82-4 |

| Molecular Formula | C₁₀H₇D₄N₃O |

| Molecular Weight | 193.24 g/mol |

| Appearance | Typically supplied as a neat solid/oil or in solution |

| Purity | Generally >95% (HPLC) with ≥99% deuterated forms |

| Solubility | Slightly soluble in Chloroform and Methanol |

Safety and Handling

2.1. Hazard Classification

The non-deuterated N-Nitrosoanatabine is classified as follows:

-

GHS Classification: Acute Toxicity, Oral (Category 3), H301: Toxic if swallowed.[1][2][3]

-

IARC Classification: The International Agency for Research on Cancer (IARC) has evaluated N'-Nitrosoanatabine (NAT). The available data were inadequate to evaluate its carcinogenicity to experimental animals, and no data on humans were available.[4] It is often considered as part of the group of tobacco-specific nitrosamines, some of which are known carcinogens.[5][6]

2.2. Precautionary Measures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).[2]

-

Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[7]

-

Hygiene Practices: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the compound is handled. Wash hands thoroughly after handling.

2.3. Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and prevent degradation.

-

Temperature: For long-term stability, this compound, whether in solid form or in solution, should be stored at -20°C.[8][9]

-

Light and Air: Nitrosamines can be sensitive to light and air.[8] Store in tightly sealed, amber glass vials to protect from light and prevent solvent evaporation. For neat compounds, storage under an inert gas (e.g., Argon, Nitrogen) is recommended.[8]

-

Stability: The solid compound is known to be stable for at least four years when stored at -20°C.[9][10] In solution, stability is dependent on the solvent, temperature, and exposure to light and air.[10]

Table 2: Recommended Storage Conditions

| Form | Storage Temperature | Container | Special Conditions |

| Solid/Neat | -20°C | Tightly sealed, amber vial | Store under inert gas (e.g., Argon) |

| In Solution | -20°C | Tightly sealed, amber vial | Protect from light |

2.4. Spill and Waste Disposal

-

Spill Response: In case of a spill, wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material in a sealed container for disposal.

-

Waste Disposal: Dispose of waste containing this compound as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Experimental Protocols

This compound is primarily used as an internal standard in the quantitative analysis of N-Nitrosoanatabine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a generalized protocol for its use in the analysis of tobacco products.

3.1. Preparation of Standard Solutions

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 100 µg/mL). Store this stock solution at -20°C in an amber vial.

-

Working Internal Standard Solution: Prepare a working solution of the internal standard by diluting the stock solution to the desired concentration for spiking into samples and calibration standards.

3.2. Sample Preparation (General Workflow for Tobacco)

-

Sample Weighing: Accurately weigh a homogenized sample of the tobacco product.

-

Spiking: Add a known volume of the this compound working internal standard solution to the sample.

-

Extraction: Add an appropriate extraction solvent (e.g., an aqueous buffer like 100 mM ammonium acetate) to the sample.[11]

-

Agitation: Agitate the mixture for a specified period (e.g., 30-60 minutes) to ensure efficient extraction of the nitrosamines.

-

Filtration/Centrifugation: Separate the solid matrix from the liquid extract by filtration or centrifugation.

-

Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended): To reduce matrix interference, the extract can be further purified using an SPE cartridge (e.g., C18).

-

Condition the SPE cartridge with methanol followed by water.

-

Load the sample extract onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interfering compounds.

-

Elute the N-Nitrosoanatabine and this compound with a stronger organic solvent (e.g., acetonitrile or methanol).

-

-

Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

3.3. LC-MS/MS Analysis

-

Chromatography: Perform chromatographic separation on a C18 reversed-phase column with a gradient elution using a mobile phase typically consisting of water and methanol or acetonitrile, often with an additive like formic acid or ammonium acetate to improve ionization.

-

Mass Spectrometry: Utilize a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for both N-Nitrosoanatabine and this compound in Multiple Reaction Monitoring (MRM) mode.

3.4. Quantification

Construct a calibration curve by plotting the ratio of the peak area of the analyte (N-Nitrosoanatabine) to the peak area of the internal standard (this compound) against the concentration of the analyte in the calibration standards. Determine the concentration of N-Nitrosoanatabine in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Caption: Workflow for the quantification of N-Nitrosoanatabine using this compound.

This diagram illustrates the typical experimental workflow for the analysis of N-Nitrosoanatabine in a solid matrix, such as a tobacco product, using this compound as an internal standard. The process begins with sample preparation, which includes spiking with the deuterated standard, followed by extraction and optional cleanup. The prepared sample is then analyzed by LC-MS/MS, and the data is processed to quantify the amount of N-Nitrosoanatabine present.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal Safety Data Sheet (SDS) or professional safety training. Always consult the most current SDS for any chemical before use and adhere to all institutional and regulatory safety guidelines.

References

- 1. N-Nitrosoanatabine | C10H11N3O | CID 51291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Nitrosoanatabine analytical standard 887407-16-1 [sigmaaldrich.com]

- 3. N-Nitrosoanatabine analytical standard 887407-16-1 [sigmaaldrich.com]

- 4. N'-Nitrosoanatabine (NAT) (IARC Summary & Evaluation, Volume 37, 1985) [inchem.org]

- 5. publications.iarc.who.int [publications.iarc.who.int]

- 6. publications.iarc.who.int [publications.iarc.who.int]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. benchchem.com [benchchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Introduction to N-Nitrosoanatabine-d4 and Isotopic Purity

An In-depth Technical Guide to the Isotopic Purity of N-Nitrosoanatabine-d4

For researchers, scientists, and drug development professionals, understanding the isotopic purity of deuterated standards like this compound is critical for the accuracy and reliability of quantitative analytical methods. This guide provides a comprehensive overview of the isotopic purity of this compound, including its synthesis, analytical characterization, and data interpretation.

N-Nitrosoanatabine (NAT) is a tobacco-specific nitrosamine (TSNA) formed from the nitrosation of the minor tobacco alkaloid, anatabine.[1] Like other TSNAs, it is a compound of interest in tobacco product analysis and cancer research.[1] this compound (NAT-d4) is the deuterated analogue of NAT and is commonly used as an internal standard in quantitative analyses, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[2][3] The use of a deuterated internal standard helps to correct for analyte loss during sample preparation and compensates for matrix effects in the analytical instrument.[4]

Isotopic purity , also referred to as isotopic enrichment, is a critical parameter for any isotopically labeled compound. It defines the percentage of the compound that is labeled with the desired number of heavy isotopes (in this case, deuterium) relative to the total amount of the compound, which includes unlabeled molecules and molecules with a lower number of deuterium atoms. High isotopic purity is essential to prevent cross-talk between the analytical signals of the analyte and the internal standard, ensuring accurate quantification.

Synthesis of this compound

-

Synthesis of a Deuterated Precursor: The synthesis would begin with a commercially available deuterated pyridine derivative or involve the deuteration of a suitable precursor to anatabine.

-

Formation of the Anatabine Ring System: A common route to the anatabine structure is through a Diels-Alder reaction.[5]

-

Nitrosation: The final step is the introduction of the nitroso group to the anatabine-d4 molecule.

The following diagram illustrates a plausible synthetic workflow.

Caption: A generalized synthetic pathway for this compound.

Analytical Characterization of Isotopic Purity

The determination of the isotopic purity of this compound requires sophisticated analytical techniques that can differentiate between molecules with very small mass differences. The primary methods employed are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a powerful tool for assessing isotopic purity.[8] By analyzing the mass-to-charge ratio (m/z) of the ions, the relative abundance of different isotopologues (molecules that differ only in their isotopic composition) can be determined.

Experimental Protocol: Isotopic Purity Determination by MS

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-HRMS), is used. Electrospray ionization (ESI) is a common ionization technique for this type of analysis.

-

Data Acquisition: The mass spectrum is acquired over a relevant m/z range that includes the unlabeled compound (d0) and all deuterated species (d1, d2, d3, d4).

-

Data Analysis: The relative intensities of the peaks corresponding to each isotopologue are measured. The isotopic purity is then calculated based on the distribution of these intensities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the structure of the molecule and the positions of the deuterium atoms. While ¹H NMR can be used to observe the disappearance of signals at the sites of deuteration, ²H NMR can directly detect the deuterium nuclei. Comparing the integrals of the remaining proton signals in the ¹H NMR spectrum with those of a non-deuterated standard can provide an estimate of the degree of deuteration.

Experimental Protocol: Structural Confirmation and Purity by NMR

-

Sample Preparation: The this compound sample is dissolved in a deuterated solvent (e.g., chloroform-d, methanol-d4).

-

Instrumentation: A high-field NMR spectrometer is used to acquire ¹H and/or ¹³C spectra.

-

Data Acquisition: Standard one-dimensional NMR experiments are performed.

-

Data Analysis: The chemical shifts and coupling constants are compared to those of a non-deuterated N-Nitrosoanatabine standard to confirm the chemical structure. The absence or reduction of proton signals at specific positions confirms the location of the deuterium labels.

The following diagram illustrates the analytical workflow for determining isotopic purity.

Caption: Workflow for the analytical determination of isotopic purity.

Quantitative Data on Isotopic Purity

A Certificate of Analysis for a commercial batch of (S)-N-Nitroso Anatabine-d4 provides specific data on its isotopic purity.[7] The data is presented as the normalized intensity of the different deuterated species.

| Isotopologue | Normalized Intensity (%) |

| d0 | 0.02 |

| d1 | 0.00 |

| d2 | 0.40 |

| d3 | 6.62 |

| d4 | 92.96 |

| Table based on data from a Certificate of Analysis for (S)-N-Nitroso Anatabine-d4.[7] |

This table indicates that the majority of the compound (92.96%) is the desired d4 species.[7] The presence of lower deuterated species (d0, d2, d3) contributes to the overall isotopic purity, which is stated as >95%.[7]

Logical Framework for Purity Assessment

The assessment of the isotopic purity of this compound follows a logical progression from synthesis to final characterization.

Caption: Logical flow from synthesis to a qualified standard.

Conclusion

The isotopic purity of this compound is a critical quality attribute that is ensured through controlled synthesis and rigorous analytical testing. The primary techniques for its determination are mass spectrometry and NMR spectroscopy, which together provide a comprehensive understanding of the isotopic distribution and structural integrity of the molecule. For researchers and scientists relying on this compound as an internal standard, a thorough understanding of its isotopic purity, as detailed in this guide, is paramount for generating accurate and reproducible quantitative data.

References

- 1. Synthesis of tobacco-specific N-nitrosamines and their metabolites and results of related bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of tobacco specific nitrosamines in whole tobacco by LC-MS/MS: T-309B - Canada.ca [canada.ca]

- 4. benchchem.com [benchchem.com]

- 5. osti.gov [osti.gov]

- 6. Synthesis of (plus or minus) [5-{sup 3}H] N'-Nitrosoanatabine, a tobacco-specific nitrosamine (Journal Article) | OSTI.GOV [osti.gov]

- 7. lgcstandards.com [lgcstandards.com]

- 8. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard: A Comprehensive Technical Guide to the Role of Deuterated Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within the realms of pharmaceutical development, clinical research, and metabolomics, the demand for the highest levels of accuracy and precision in quantitative analysis is non-negotiable. This technical guide provides an in-depth exploration of the pivotal role of deuterated internal standards in mass spectrometry, establishing why they are considered the "gold standard" for robust and reliable quantification.

Deuterated internal standards are stable isotope-labeled (SIL) analogs of a target analyte where one or more hydrogen atoms have been replaced by deuterium. This subtle yet significant modification imparts a mass difference that is readily detectable by a mass spectrometer, while preserving the physicochemical properties of the molecule. This near-identical behavior to the analyte of interest is the cornerstone of their utility, enabling unparalleled correction for a myriad of potential errors inherent in the analytical workflow.[1][2]

Core Principles: Mitigating Analytical Variability

The primary function of a deuterated internal standard is to serve as a reliable comparator that experiences the same analytical variations as the target analyte.[3] By adding a known quantity of the deuterated standard to a sample at the earliest stage of preparation, it effectively normalizes for inconsistencies that can arise from:

-

Matrix Effects: Complex biological matrices, such as plasma, urine, or tissue homogenates, contain a multitude of endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source. This can lead to ion suppression or enhancement, resulting in an under- or overestimation of the analyte's true concentration. A co-eluting deuterated standard experiences the same matrix effects, allowing for accurate signal normalization.[3]

-

Sample Preparation Inconsistencies: Variability in sample extraction, recovery, and handling can introduce significant errors. A deuterated standard, being chemically analogous, will be lost or concentrated in the same proportion as the analyte, ensuring the ratio between the two remains constant.[4]

-

Instrumental Drift: The performance of a mass spectrometer can fluctuate over time. The deuterated internal standard provides a constant reference to correct for these variations in instrument response.[5]

Quantitative Data Presentation: The Evidentiary Advantage

The empirical data consistently demonstrates the superior performance of deuterated internal standards in enhancing the accuracy and precision of quantitative mass spectrometry assays.

Table 1: Comparison of Bioanalytical Method Performance with Deuterated vs. Non-Deuterated Internal Standards

| Parameter | Deuterated Internal Standard | Non-Deuterated (Analog) Internal Standard |

| Accuracy (% Bias) | Typically within ±5% | Can exceed ±15% |

| Precision (%CV) | Typically <10% | Can be >15% |

| Matrix Effect | Effectively compensated | Inconsistent and variable compensation |

| Regulatory Acceptance | Highly recommended by FDA and EMA | May require extensive validation to prove suitability |

Data compiled from multiple sources.

Table 2: Quantitative Performance Comparison for the Analysis of Everolimus

| QC Level | Internal Standard Type | Mean Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |

| Low QC | Deuterated | 2.48 | 99.2 | 4.5 |

| Non-Deuterated | 2.55 | 102.0 | 6.8 | |

| Mid QC | Deuterated | 19.9 | 99.5 | 3.2 |

| Non-Deuterated | 20.3 | 101.5 | 5.1 | |

| High QC | Deuterated | 79.5 | 99.4 | 2.8 |

| Non-Deuterated | 81.2 | 101.5 | 4.3 |

Adapted from a study comparing internal standards for everolimus quantification.[6]

Experimental Protocols: A Practical Guide

The successful implementation of deuterated standards requires meticulous experimental design and execution. Below are detailed methodologies for key applications.

Protocol 1: General Workflow for Drug Quantification in Plasma using a Deuterated Internal Standard

This protocol outlines a standard procedure for the quantification of a small molecule drug in a plasma matrix.

1. Preparation of Stock and Working Solutions:

-

Analyte and Deuterated Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard and dissolve in a suitable organic solvent (e.g., methanol, acetonitrile) to a final volume of 1 mL.

-

Calibration Curve and Quality Control (QC) Working Solutions: Prepare serial dilutions of the analyte stock solution in the appropriate solvent to create a range of concentrations for the calibration curve and QC samples.

-

Internal Standard (IS) Spiking Solution: Prepare a working solution of the deuterated internal standard at a concentration that provides a stable and appropriate signal intensity in the mass spectrometer.

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the IS working solution. Vortex briefly.

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[3]

3. LC-MS/MS Instrument Parameters:

-

LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient to achieve separation of the analyte and internal standard from matrix components.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM). Determine the optimal precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

Protocol 2: Workflow for a Pharmacokinetic Study

This protocol describes the key steps in a typical pharmacokinetic study where deuterated standards are essential for generating reliable data.

1. Study Design and Dosing:

-

Administer the drug to the study subjects (e.g., animal models or human volunteers).

-

Collect biological samples (e.g., blood, plasma, urine) at predetermined time points.

2. Sample Collection and Processing:

-

Process the collected samples as required (e.g., centrifuge blood to obtain plasma).

-

Store samples at an appropriate temperature (e.g., -80°C) until analysis.

3. Bioanalysis using a Validated LC-MS/MS Method:

-

Utilize the method described in Protocol 1 to quantify the drug concentration in each sample. A deuterated internal standard is added to every study sample, calibration standard, and QC sample.

4. Pharmacokinetic Data Analysis:

-

Use the concentration-time data to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½).

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships central to the application of deuterated standards in mass spectrometry.

Caption: A typical experimental workflow for quantifying a drug in plasma.

References

Methodological & Application

Application Notes and Protocols for Isotope Dilution Mass Spectrometry of N-Nitrosoanatabine-d4

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of N-Nitrosoanatabine (NAT) using isotope dilution mass spectrometry (IDMS) with N-Nitrosoanatabine-d4 (NAT-d4) as the internal standard. This method is applicable to various matrices, including tobacco products and biological samples such as urine.

Introduction

N-Nitrosoanatabine (NAT) is a tobacco-specific nitrosamine (TSNA) formed from the nitrosation of anatabine, an alkaloid present in tobacco. TSNAs are a group of carcinogens found in tobacco products, and monitoring their levels is crucial for product safety assessment and research.[1][2] Isotope dilution mass spectrometry is a highly accurate and precise analytical technique for quantifying trace-level compounds in complex matrices.[3] It relies on the use of a stable isotope-labeled internal standard, in this case, this compound, which exhibits nearly identical chemical and physical properties to the analyte of interest. This allows for the correction of matrix effects and variations during sample preparation and analysis, leading to highly reliable results.[4]

Principle of Isotope Dilution Mass Spectrometry

The core principle of isotope dilution mass spectrometry involves adding a known amount of an isotopically labeled standard (e.g., this compound) to a sample containing the unlabeled analyte (N-Nitrosoanatabine). The labeled and unlabeled compounds are then extracted and analyzed together by mass spectrometry. Since the labeled standard behaves identically to the native analyte during sample processing and analysis, any loss of the analyte will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the mass spectrometric signals of the analyte to the internal standard, the concentration of the analyte in the original sample can be accurately determined.

Experimental Protocols

This section details the methodologies for the analysis of N-Nitrosoanatabine in tobacco and urine samples.

Analysis of N-Nitrosoanatabine in Tobacco Products

a. Materials and Reagents

-

N-Nitrosoanatabine (NAT) analytical standard (≥98% purity)[5]

-

This compound (NAT-d4) internal standard (≥98% purity)[5]

-

Ammonium acetate (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Homogenized tobacco sample (e.g., cigarette filler, smokeless tobacco)[2]

b. Standard and Sample Preparation

-

Preparation of Stock Solutions: Prepare primary stock solutions of NAT and NAT-d4 in acetonitrile at a concentration of approximately 1 mg/mL.[5]

-

Preparation of Working Standards: Prepare a series of working standard solutions by serially diluting the NAT stock solution with an appropriate solvent (e.g., 100 mM ammonium acetate in water). The calibration curve should typically range from 0.01 to 100 ng/mL.[2]

-

Preparation of Internal Standard Spiking Solution: Prepare a combined internal standard spiking solution containing NAT-d4 (and other relevant deuterated TSNAs if analyzing simultaneously) at a known concentration (e.g., 20 ng/mL) in the extraction solution.[2]

-

Sample Extraction:

-

Weigh approximately 0.25 to 1.0 g of the homogenized tobacco sample into a centrifuge tube.[1][2]

-

Spike the sample with a known volume (e.g., 60 µL) of the internal standard solution.[2]

-

Add 30 mL of 100 mM ammonium acetate solution.[2]

-

Agitate the mixture on a shaker for 40 minutes.[2]

-

Centrifuge the sample to pellet the solid material.[2]

-

Filter the supernatant through a 0.45 µm filter. The extract is now ready for LC-MS/MS analysis.[1]

-

c. LC-MS/MS Conditions

-

HPLC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., Waters Xterra MS C18, 50x4.6mm, 5µm) is commonly used.[1]

-

Mobile Phase:

-

Gradient Elution: A typical gradient starts with a low percentage of the organic phase, which is then increased to elute the analytes.

-

Flow Rate: 1 mL/min.[1]

-

Injection Volume: 5 µL.[1]

-

Column Temperature: 60°C.[1]

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both NAT and NAT-d4.

Analysis of N-Nitrosoanatabine in Urine

a. Materials and Reagents

-

All reagents listed for tobacco analysis.

-

β-glucuronidase enzyme.

-

Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange).[6][7]

-

Pooled urine from non-smokers for calibration standards.[6]

b. Standard and Sample Preparation

-

Preparation of Standards: Calibration standards are prepared in pooled, analyte-free urine and are processed in the same manner as the samples.[6][7]

-

Enzymatic Hydrolysis: Since TSNAs can be present in urine as glucuronide conjugates, an enzymatic hydrolysis step is necessary to measure the total concentration.[6][7]

-

To a urine sample, add the β-glucuronidase enzyme and the NAT-d4 internal standard.

-

Incubate to allow for the cleavage of the glucuronide moiety.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analytes with an appropriate solvent.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[8]

-

c. LC-MS/MS Conditions

The LC-MS/MS conditions are generally similar to those used for tobacco analysis, with potential modifications to the gradient profile to optimize separation from urine matrix components.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of N-Nitrosoanatabine.

Table 1: Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| N-Nitrosoanatabine (NAT) | 190.1 | 160.1 |

| This compound (NAT-d4) | 194.1 | 164.1 |

Note: Ion transitions may vary slightly depending on the instrument and optimization.

Table 2: Method Performance Characteristics

| Parameter | Typical Value | Reference |

| Limit of Detection (LOD) | 0.7 pg/mL (in urine) | [7] |

| Limit of Quantification (LOQ) | 10 pg/mL (in urine) | [8] |

| Calibration Range | 0.01 - 100 ng/mL | [2] |

| Recovery | 108% - 117% (in tobacco) | [9] |

| Linearity (R²) | > 0.99 | [2] |

Visualizations

Experimental Workflow for Tobacco Analysis

Caption: Workflow for N-Nitrosoanatabine analysis in tobacco.

Experimental Workflow for Urine Analysis

Caption: Workflow for N-Nitrosoanatabine analysis in urine.

Logical Relationship in Isotope Dilution Mass Spectrometry

Caption: Logical flow of isotope dilution mass spectrometry.

References

- 1. htslabs.com [htslabs.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Determination of tobacco specific nitrosamines in whole tobacco by LC-MS/MS: T-309B - Canada.ca [canada.ca]

- 6. series.publisso.de [series.publisso.de]

- 7. researchgate.net [researchgate.net]

- 8. lcms.cz [lcms.cz]

- 9. waters.com [waters.com]

Application Notes and Protocols for the Quantitative Analysis of N-Nitrosoanatabine in Tobacco Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosoanatabine (NAT) is a member of the tobacco-specific nitrosamine (TSNA) group of compounds, which are potent carcinogens found in tobacco and tobacco products.[1] TSNAs are formed from the nitrosation of nicotine and other pyridine alkaloids present in tobacco leaves during cultivation, curing, aging, and processing.[2] The four major TSNAs are N'-nitrosonornicotine (NNN), 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), N'-nitrosoanabasine (NAB), and NAT. While NNN and NNK are classified as Group 1 carcinogens by the International Agency for Research on Cancer (IARC), NAT is generally considered non-carcinogenic or weakly carcinogenic.[2][3] Nevertheless, its quantification is crucial for the overall assessment of the toxicological profile of tobacco products and for regulatory purposes.

This document provides detailed application notes and protocols for the quantitative analysis of NAT in various tobacco products, including cigarettes and smokeless tobacco. The methodologies described are based on established analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-thermal energy analysis (GC-TEA).

Quantitative Data Summary

The concentration of N-Nitrosoanatabine varies significantly across different tobacco products, influenced by factors such as tobacco blend, curing methods, and manufacturing processes.[4] The following tables summarize representative quantitative data for NAT in cigarettes and smokeless tobacco products.

Table 1: N-Nitrosoanatabine (NAT) Levels in Cigarette Tobacco Filler

| Cigarette Type | NAT Concentration (µg/g tobacco) | Reference |

| U.S. Commercial Brands (Average) | 1.76 | [5] |

| Full-flavored Cigarettes (Range) | 1.13 - 3.77 | [5] |

| Five Different Cigarettes (Range) | 0.44 - 3.2 | [6] |

Table 2: N-Nitrosoanatabine (NAT) Levels in Mainstream Cigarette Smoke

| Smoking Regimen | NAT Concentration (µ g/cigarette ) | Reference |

| Unaged Mainstream Smoke (Range) | 0.33 - 4.6 | [6] |

Table 3: N-Nitrosoanatabine (NAT) Levels in Smokeless Tobacco Products

| Product Type | Country/Region | NAT Concentration (µg/g product, wet weight) | Reference |

| Snuff | - | 0.083 - 4.9 (dry weight basis for some) | [7] |

| Compressed Tobacco Lozenges | - | ~0.2 | [3] |

| Bangladeshi Brands (Range) | Bangladesh | 0.79 - 45 | [7][8] |

| U.S. Brands (Mean) | USA | 2.7 | [7] |

| Indian Brands (Mean) | India | 1.5 | [7] |

| Pakistani Brands (Mean) | Pakistan | 0.065 | [7] |

Experimental Protocols

Protocol 1: Quantitative Analysis of N-Nitrosoanatabine in Whole Tobacco by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from the Health Canada Official Method T-309B for the determination of tobacco-specific N-nitrosamines.[9]

1. Scope

This method is suitable for the quantitative determination of N-nitrosoanatabine (NAT) in whole tobacco and tobacco products using LC-MS/MS.[9]

2. Principle

TSNAs, including NAT, are extracted from the tobacco product using an aqueous ammonium acetate solution. The extract is then filtered and analyzed by high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using electrospray ionization (ESI) in the positive mode.[9] Deuterium-labeled NAT (NAT-d4) is used as an internal standard for accurate quantification.

3. Reagents and Materials

-

N-Nitrosoanatabine (NAT) standard (≥98% purity)[9]

-

Deuterium-labeled N-Nitrosoanatabine (NAT-d4) standard (≥98% purity)[9]

-

Ammonium acetate[9]

-

Glacial acetic acid[9]

-

Methanol (HPLC grade)[9]

-

Acetonitrile (HPLC grade)[9]

-

Type I water (ultrapure)[9]

-

Analytical column: Agilent Zorbax Eclipse XDB-C18 (2.1 × 150 mm, 3.5 µm particle size) or equivalent[9]

4. Instrumentation

-

LC-MS/MS system: Liquid chromatograph with an autosampler, binary pump, and column oven, coupled to a triple quadrupole mass spectrometer with an ESI source.[9]

5. Sample Preparation and Extraction

-

Weigh approximately 0.75 g of the homogenized tobacco sample into an Erlenmeyer flask.[9]

-

Spike the sample with an internal standard solution containing NAT-d4.[9]

-

Add 30 mL of 100 mM aqueous ammonium acetate solution to the flask.[9]

-

Shake the flask on a wrist-action shaker for a specified time to ensure thorough extraction.[9]

-

Filter the extract through a 0.45 µm filter into an autosampler vial for LC-MS/MS analysis.[9]

6. LC-MS/MS Analysis

-

Mobile Phase A: 0.1% acetic acid in water[9]

-

Mobile Phase B: 0.1% acetic acid in methanol[9]

-

Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes. A specific gradient profile should be optimized based on the instrument and column used.[9]

-

Flow Rate: A typical flow rate is around 0.3 mL/min.

-

Injection Volume: 5 µL[1]

-

Column Temperature: 60°C[1]

-

Mass Spectrometry: Operate the mass spectrometer in the positive ESI mode with multiple reaction monitoring (MRM). The specific precursor and product ions for NAT and NAT-d4 should be optimized for the instrument in use. Example ion pairs are:

-

NAT: Q1/Q3 - 190/160 amu[1]

-

NAT-d4: Q1/Q3 - 194/164 amu (example, to be verified)

-

7. Quantification

Create a calibration curve using a series of working standard solutions containing known concentrations of NAT and a fixed concentration of the internal standard (NAT-d4).[9] The concentration of NAT in the tobacco sample is calculated using the following formula:[9]

M (ng/g) = (C × Vs) / N

Where:

-

M = Mass of NAT in ng per gram of tobacco

-

C = Analytical concentration of NAT determined from the calibration curve (ng/mL)

-

Vs = Final volume of the extract (mL)[9]

-

N = Weight of the tobacco sample extracted (g)[9]

Protocol 2: Quantitative Analysis of N-Nitrosoanatabine in Whole Tobacco by Gas Chromatography-Thermal Energy Analysis (GC-TEA)

This protocol is based on the principles outlined in Health Canada Official Method T-309A.[10]

1. Scope

This method is suitable for the quantitative determination of N-nitrosoanatabine (NAT) in whole tobacco using GC-TEA.[10]

2. Principle

TSNAs are extracted from tobacco with an aqueous buffer containing ascorbic acid to prevent artifact formation. The extract is then enriched by dichloromethane extraction and cleaned up using column chromatography. The final extract is analyzed by gas chromatography with a thermal energy analyzer (TEA), a detector specific for nitrosamines.[10]

3. Reagents and Materials

-

N-Nitrosoanatabine (NAT) standard

-

N-nitrosoguvacoline (NG) as an internal standard[10]

-

Dichloromethane[10]

-

Citrate-phosphate buffer with L-ascorbic acid[11]

-

Chem-Elut adsorbent tubes or equivalent[10]

4. Instrumentation

-

Gas chromatograph (GC) with a temperature-programmable injector.[10]

-

Thermal Energy Analyzer (TEA).[10]

-

GC column: 30 m × 0.32 mm × 3.0 µm DB-1 fused silica capillary column or equivalent.[10]

5. Sample Preparation and Extraction

-

Extract a known weight of the tobacco sample with the citrate-phosphate buffer containing ascorbic acid.[10]

-

Load the aqueous extract onto a Chem-Elut tube.[10]

-

Elute the TSNAs from the tube with dichloromethane.[10]

-

Concentrate the dichloromethane extract using an evaporator (e.g., TurboVap) at 38°C.[10][11]

-

Bring the final volume of the concentrate to a known volume with dichloromethane.[11]

6. GC-TEA Analysis

-

Injector Temperature: Programmed to ensure efficient volatilization of the analytes.

-

Oven Temperature Program: A temperature gradient is used to separate the TSNAs. A typical program might start at a lower temperature and ramp up to a final temperature.

-

Carrier Gas: Helium or nitrogen.

-

TEA Detector: Operated according to the manufacturer's instructions.

7. Quantification

Prepare a calibration curve by analyzing standard solutions of NAT with a constant concentration of the internal standard (NG).[11] The concentration of NAT in the sample is calculated using the following formula:[10]

M (ng/g) = (C × Vs) / N

Where:

-

M = Mass of NAT in ng per gram of tobacco

-

C = Analytical concentration of NAT determined from the calibration curve (ng/mL)

-

Vs = Final volume of the concentrate (mL)[10]

-

N = Weight of the tobacco sample extracted (g)[10]

Visualizations

Caption: Workflow for the quantitative analysis of N-Nitrosoanatabine by LC-MS/MS.

Caption: Formation and general metabolic activation pathway of Tobacco-Specific Nitrosamines (TSNAs).

References

- 1. htslabs.com [htslabs.com]

- 2. grokipedia.com [grokipedia.com]

- 3. bhekisisa.org [bhekisisa.org]

- 4. Tobacco-Specific Nitrosamines in the Tobacco and Mainstream Smoke of U.S. Commercial Cigarettes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Comparison of tobacco-specific nitrosamine levels in smokeless tobacco products: High levels in products from Bangladesh | PLOS One [journals.plos.org]

- 8. Comparison of tobacco-specific nitrosamine levels in smokeless tobacco products: High levels in products from Bangladesh - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of tobacco specific nitrosamines in whole tobacco by LC-MS/MS: T-309B - Canada.ca [canada.ca]

- 10. Determination of tobacco specific nitrosamines in whole tobacco by GC-TEA: T-309A - Canada.ca [canada.ca]

- 11. Determination of Nitrosamines in Whole Tobacco [healthycanadians.gc.ca]

Application Note: Quantitative Analysis of N-Nitrosoanatabine-d4 in Cigarette Smoke Condensates

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

N'-Nitrosoanatabine (NAT) is a tobacco-specific nitrosamine (TSNA) recognized as a significant carcinogen present in tobacco products and their smoke.[1][2] Accurate and sensitive quantification of TSNAs in cigarette smoke is crucial for toxicological risk assessment and in the development of potentially reduced-exposure tobacco products. This application note details a robust and sensitive method for the quantitative analysis of N-Nitrosoanatabine in cigarette smoke condensates utilizing isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of the deuterated internal standard, N-Nitrosoanatabine-d4 (NAT-d4), ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[3][4]

This method provides a streamlined workflow, from sample collection on Cambridge filter pads to final quantification, offering high sensitivity and selectivity for the analysis of N-Nitrosoanatabine. The protocol is designed to be readily implemented in a laboratory setting equipped with standard LC-MS/MS instrumentation.

Quantitative Data Summary

The performance of the LC-MS/MS method for the quantification of tobacco-specific nitrosamines, including N-Nitrosoanatabine, is characterized by its low detection limits and broad linear range, making it suitable for trace-level analysis in complex matrices like cigarette smoke condensate.

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.003 - 0.1 ng/mL | [5][6][7] |

| Limit of Quantitation (LOQ) | 0.01 - 3 ng/g | [1] |

| Linear Calibration Range | 0.2 - 250 ng/mL | [3][4] |

| Intra-day Precision (%RSD) | 3.3% - 8.5% | [7] |

| Inter-day Precision (%RSD) | 2.3% - 10.1% | [7] |

| Recovery | 89.1% - 104.9% | [7] |

Experimental Protocols

Sample Collection: Mainstream Cigarette Smoke

Mainstream cigarette smoke is collected from a specified number of cigarettes using a smoking machine operating under a defined puffing regimen (e.g., ISO or Health Canada Intense). The total particulate matter (TPM) containing the cigarette smoke condensate is trapped on a 44-mm or 92-mm Cambridge filter pad.[5][6][8]

Sample Preparation: Extraction

-

Internal Standard Spiking: Immediately after smoke collection, the Cambridge filter pad is placed into a labeled extraction vessel (e.g., a 50 mL centrifuge tube). A known volume of an internal standard solution containing this compound is spiked directly onto the filter pad.[1][9]

-

Extraction: Add 30 mL of 100 mM ammonium acetate solution to the extraction vessel.[1][9]

-

Agitation: The vessel is then agitated on a mechanical shaker for a specified period (e.g., 40 minutes) to ensure complete extraction of the TSNAs from the filter pad into the solution.[1]

-

Filtration: Following extraction, the sample extract is filtered through a 0.45 µm syringe filter to remove any particulate matter before analysis.[1][9] No further cleanup is typically required for this method.[5][6]

LC-MS/MS Analysis

The filtered extract is analyzed by a liquid chromatography-tandem mass spectrometry system.

Liquid Chromatography (LC) Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, or 3.0 mm x 50 mm) is typically used for separation.[1][6]

-

Mobile Phase A: 0.1% Acetic Acid in Water or 100 mM Ammonium Acetate.[1][6]

-

Flow Rate: 0.2 - 0.5 mL/min.[6]

-

Column Temperature: 65 °C.[6]

-

Injection Volume: 1-20 µL.

-

Gradient: A gradient elution is employed to separate the analytes.

Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5][6]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Two ion transitions are monitored for each analyte for confirmation and quantification.[3][4]

-

Source Parameters: Optimized for maximum sensitivity (e.g., ion spray voltage, temperature, gas flows).[11]

-

MRM Transitions: Specific precursor-to-product ion transitions for N-Nitrosoanatabine and this compound are monitored.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| N-Nitrosoanatabine (NAT) | [Insert Value] | [Insert Value] |

| This compound (NAT-d4) | [Insert Value] | [Insert Value] |

(Note: Specific m/z values should be determined empirically on the instrument used.)

Quantification

Quantification is performed using the isotope dilution method. A calibration curve is constructed by plotting the ratio of the peak area of the analyte (N-Nitrosoanatabine) to the peak area of the internal standard (this compound) against the concentration of the analyte in the calibration standards. The concentration of N-Nitrosoanatabine in the smoke condensate samples is then determined from this calibration curve.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a reliable, sensitive, and accurate approach for the quantitative analysis of N-Nitrosoanatabine in cigarette smoke condensates. The simplified extraction procedure and the high selectivity of tandem mass spectrometry make this method well-suited for high-throughput analysis in research and quality control settings. The use of an isotopically labeled internal standard is critical for mitigating matrix effects and ensuring the high quality of the analytical data.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Analytical studies on tobacco-specific N-nitrosamines in tobacco and tobacco smoke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Quantitative method for the analysis of tobacco-specific nitrosamines in cigarette tobacco and mainstream cigarette smoke by use of isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of a quantitative method for the analysis of tobacco-specific nitrosamines in mainstream cigarette smoke using isotope dilution liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Simultaneous determination of four tobacco-specific N-nitrosamines in mainstream smoke for Chinese Virginia cigarettes by liquid chromatography-tandem mass spectrometry and validation under ISO and "Canadian intense" machine smoking regimes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of Nitrosamines in Mainstream Tobacco Smoke [healthycanadians.gc.ca]

- 9. Determination of tobacco specific nitrosamines in whole tobacco by LC-MS/MS: T-309B - Canada.ca [canada.ca]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols for Biomonitoring of N-Nitrosoanatabine-d4 in Urine Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosoanatabine (NAT) is a tobacco-specific nitrosamine (TSNA) and a known carcinogen found in tobacco products and tobacco smoke.[1] Biomonitoring of NAT in urine is a critical tool for assessing exposure to tobacco products in smokers and non-smokers exposed to secondhand smoke.[1][2] N-Nitrosoanatabine-d4 (NAT-d4) is a deuterated internal standard used for the accurate quantification of NAT in biological matrices, minimizing the variability inherent in sample preparation and analysis. This document provides detailed application notes and protocols for the biomonitoring of NAT in urine samples using NAT-d4 as an internal standard, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Tobacco-specific nitrosamines are formed from the nitrosation of tobacco alkaloids.[3] Specifically, N-Nitrosoanatabine is derived from its precursor, the tobacco alkaloid anatabine.[4] The presence of NAT and its metabolites in urine provides a specific indicator of tobacco exposure.[1]

Quantitative Data Summary